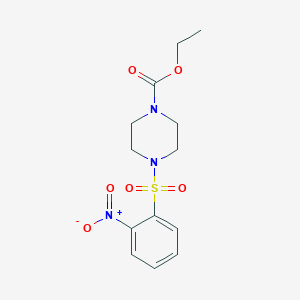

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH).

Nucleophilic Addition: Reactions with alkyl halides in the presence of a base.

Major Products Formed

Reduction: Formation of Ethyl 4-(2-aminobenzenesulfonyl)piperazine-1-carboxylate.

Hydrolysis: Formation of 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biological macromolecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Ethyl 1-piperazinecarboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of both the nitrobenzenesulfonyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a nitrobenzenesulfonyl group and an ethyl ester functionality. The presence of the nitro group is critical for its biological activity, as it can undergo reduction to form reactive species that interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with piperazine moieties exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as an antibiotic agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 μg/mL | |

| Staphylococcus aureus | 4 μg/mL | |

| Proteus mirabilis | 16 μg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to play a role in generating reactive oxygen species (ROS), which can lead to cell death in malignant cells.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis revealed an increase in cells undergoing apoptosis after exposure to the compound.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The sulfonamide moiety is known to form strong interactions with enzyme active sites, potentially inhibiting their function. This inhibition can disrupt crucial metabolic pathways in both microbial and cancer cells.

Table 2: Proposed Mechanisms of Action

| Target | Proposed Interaction | Effect |

|---|---|---|

| Enzymes (e.g., DHFR) | Competitive inhibition | Disruption of folate synthesis |

| Protein Kinases | Binding to ATP-binding sites | Altered signaling pathways |

| DNA/RNA | Intercalation or adduct formation | Inhibition of replication/transcription |

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Modifications to the sulfonamide group have been shown to enhance both antimicrobial and anticancer activities.

Example Findings:

- Increased Potency: Variants of the compound with different substituents on the piperazine ring exhibited enhanced potency against resistant bacterial strains.

- Selectivity: Some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Properties

IUPAC Name |

ethyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-6-4-3-5-11(12)16(18)19/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKMQDGUAAZLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.